1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O2/c1-30-21-5-3-2-4-20(21)25-23(29)17-12-14-28(15-13-17)22-11-10-19(26-27-22)16-6-8-18(24)9-7-16/h2-11,17H,12-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOVEJWTKVMPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Piperidine-4-Carboxamide Derivatives with Heterocyclic Substituents
Piperazine/Pyridinyl Carboxamide Analogues
| Compound 9a (N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) | Pyridin-2-yl with trifluoromethylbenzoyl-piperazine | C₂₇H₂₅F₃N₆O₃ | 538.5 | Trifluoromethyl group increases electronegativity; pyridine-piperazine linker may enhance target binding. |
Key Comparative Insights
Structural and Functional Implications
Heterocyclic Core Variations: The target’s pyridazine core (6-membered, two adjacent nitrogen atoms) contrasts with benzoxazole (fused benzene-oxazole, ) and pyrrolopyrimidine (fused pyrrole-pyrimidine, Capivasertib). Pyridazine’s electron-deficient nature may favor interactions with cationic binding pockets, whereas benzoxazole’s fused system enhances rigidity and metabolic stability .
Substituent Effects :
- The 4-chlorophenyl group (common in the target and Capivasertib) is associated with enhanced hydrophobic interactions and halogen bonding .
- N-(2-Methoxyphenyl) in the target vs. N-(4-chlorophenyl) in ’s compound: Methoxy groups generally improve solubility, while chloro substituents increase lipophilicity and binding affinity to aromatic residues .
’s SARS-CoV-2 inhibitor analogues suggest that piperidine carboxamides with aromatic substituents may target viral proteases or host receptors .
Physicochemical Properties
Preparation Methods
Halogenation of Pyridazine Derivatives
The 6-(4-chlorophenyl)pyridazin-3-yl group is synthesized from 3,6-dichloropyridazine through sequential functionalization. In CN104844523A , 3,6-dichloropyridazine undergoes amination with aqueous ammonia in dimethylformamide (DMF) at 100°C for 9 hours to yield 3-amino-6-chloropyridazine (90.6% yield). Subsequent coupling with 4-chlorophenylboronic acid via Suzuki-Miyaura reaction installs the aryl group.
Table 1: Optimization of Pyridazine Halogenation
| Reaction Step | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Amination | NH₃, DMF, 100°C, 9h | 90.6% | 98.8% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 12h | 82% | 97.5% |
Alternative Routes via Direct Arylation
Recent advances utilize direct C-H arylation of pyridazine using 4-chloroiodobenzene and palladium catalysts, bypassing intermediate halogenation steps. This method reduces synthesis time but requires careful control of regioselectivity.
Synthesis of N-(2-Methoxyphenyl)Piperidine-4-Carboxamide
Carboxamide Formation from Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) and reacted with 2-methoxyaniline in dichloromethane (DCM) under nitrogen. WO2017070418A1 reports yields of 89–93% when using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with N,N-diisopropylethylamine (DIPEA) in DMF.
Table 2: Amidation Reaction Parameters
| Reagent System | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| HATU/DIPEA | DMF | RT | 4h | 92% | |
| EDCl/HOBt | DCM | 0°C→RT | 6h | 85% |
Reductive Amination Pathways
Alternative routes involve reductive amination of piperidine-4-carbaldehyde with 2-methoxyaniline using sodium cyanoborohydride (NaBH₃CN) in methanol. This method, however, yields lower regioselectivity (75–78%) compared to direct amidation.
Fragment Coupling Strategies
Nucleophilic Aromatic Substitution
The pyridazine’s C3 chloride displaces a leaving group (e.g., bromide) on the piperidine nitrogen. In CN104844523A , similar substitutions employ DMF at 100°C for 12 hours, achieving 88% coupling efficiency.
Buchwald-Hartwig Amination
Palladium-catalyzed C-N coupling between 6-(4-chlorophenyl)pyridazin-3-yl bromide and the piperidine carboxamide utilizes Pd₂(dba)₃, Xantphos, and cesium carbonate in toluene at 110°C. This method offers superior yields (91%) and scalability.
Table 3: Coupling Method Comparison
| Method | Catalyst System | Solvent | Yield | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF | DMF | 88% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 91% |
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity, with reported purities ≥98%. Melting points for intermediates align with literature values (e.g., 207–209°C for 3-amino-6-chloropyridazine).
Alternative Synthetic Approaches
Solid-Phase Synthesis
Immobilizing the piperidine carboxamide on Wang resin enables iterative coupling steps, though this method remains experimental for this compound.
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